molecular formula C10H10IN3 B13077544 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine

1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13077544
M. Wt: 299.11 g/mol
InChI Key: TYKLUCQXVODOTM-UHFFFAOYSA-N
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Description

1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-iodobenzyl bromide and 3-amino-1H-pyrazole.

    Nucleophilic Substitution Reaction: The 4-iodobenzyl bromide undergoes a nucleophilic substitution reaction with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) in a polar solvent.

Major Products:

    Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine
  • 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-amine
  • 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-amine

Comparison:

  • Uniqueness: The presence of the iodine atom in 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to different biological activities.
  • Reactivity: Iodine is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)

InChI Key

TYKLUCQXVODOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)I

Origin of Product

United States

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